Propargyl chloroformate

Description

Overview of Propargyl Chloroformate as a Chemical Reagent

This compound, with the chemical formula C₄H₃ClO₂, is an organic compound featuring a propargyl group (a three-carbon chain with a terminal alkyne) attached to a chloroformate functional group. smolecule.com It is typically a colorless to pale yellow liquid with a pungent odor. smolecule.comcymitquimica.com The reactivity of this compound is largely dictated by the electrophilic carbonyl carbon of the chloroformate moiety, which readily reacts with various nucleophiles. This inherent reactivity makes it a valuable reagent for introducing the propargyl group into other molecules.

The most common method for synthesizing this compound involves the reaction of propargyl alcohol with phosgene (B1210022) or its derivatives, such as triphosgene (B27547). smolecule.com This reaction is typically carried out in the presence of an organic base to neutralize the hydrochloric acid byproduct. An alternative, though less common, industrial method involves the use of thionyl chloride.

The structure of this compound, particularly the presence of the terminal alkyne, is central to its utility in modern synthetic chemistry, most notably in "click chemistry" reactions. sigmaaldrich.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃ClO₂ |

| Molecular Weight | 118.52 g/mol sigmaaldrich.comnih.gov |

| CAS Number | 35718-08-2 sigmaaldrich.comnih.gov |

| Appearance | Colorless to pale yellow liquid/oil smolecule.comcymitquimica.com |

| Boiling Point | 118-122 °C sigmaaldrich.comchemicalbook.com |

| Density | 1.215 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Refractive Index (n20/D) | 1.435 sigmaaldrich.comchemicalbook.com |

| Vapor Pressure | 0.65 psi at 20 °C sigmaaldrich.comchemicalbook.com |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ether; insoluble in water. cymitquimica.com |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Characteristic Peaks |

|---|---|

| ¹H NMR (CDCl₃) | δ 4.73 (d, 2H, -OCH₂), δ 2.48 (t, 1H, C≡CH) |

| ¹³C NMR (CDCl₃) | δ 153.2 (C=O), δ 86.0 (C≡CH₂), δ 77.1 (C≡CH) |

| Infrared (IR) | ~2120 cm⁻¹ (C≡C stretch), ~1755 cm⁻¹ (C=O stretch) |

Historical Context of this compound in Organic Synthesis

Chloroformate esters, as a class of compounds, have a long history in organic synthesis, primarily as activating agents and protecting groups. wikipedia.orgkobe-u.ac.jp The development of various chloroformates, such as benzyl (B1604629) chloroformate for the introduction of the Cbz protecting group, revolutionized peptide synthesis by providing a means to temporarily mask reactive amine functionalities. wikipedia.org

The introduction of the propargyloxycarbonyl (Poc) group, derived from this compound, represented a significant advancement in the field of protecting group chemistry. The Poc group was recognized for its unique cleavage conditions, offering orthogonality to many existing protecting groups. For instance, the Poc group was found to be stable under acidic and basic conditions commonly used in peptide synthesis but could be selectively removed under neutral conditions. nih.govacs.orgresearchgate.net Research published in the early 2000s highlighted the use of the Poc group for the protection of hydroxyl functions in carbohydrates. nih.govacs.org This development showcased the potential of this compound as a reagent for introducing a versatile and selectively removable protecting group, expanding the toolbox available to synthetic chemists for the assembly of complex molecules.

Significance of this compound in Contemporary Chemical Research

The significance of this compound in modern chemical research is multifaceted, extending from its foundational role as a protecting group to its pivotal function in bioconjugation and materials science through click chemistry.

One of the primary applications of this compound is in the introduction of the propargyloxycarbonyl (Poc) protecting group for amines and alcohols. smolecule.comsigmaaldrich.com This is particularly valuable in multi-step syntheses of complex molecules, including pharmaceuticals and agrochemicals, where selective protection and deprotection are crucial. smolecule.com For example, N-Poc protected amino acids are prepared using this compound and are subsequently used in peptide synthesis. sigmaaldrich.comresearchgate.net

The terminal alkyne handle introduced by this compound is the cornerstone of its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". smolecule.comthieme-connect.com This reaction allows for the efficient and specific formation of stable triazole linkages between molecules. This has been widely exploited in various fields:

Bioconjugation: this compound is used to functionalize molecules, which can then be "clicked" onto biomolecules such as proteins or nucleic acids that have been modified to contain an azide (B81097) group. This approach is instrumental in creating antibody-drug conjugates, developing diagnostic tools, and studying biological processes. researchgate.netmdpi.com For instance, this compound is used in the synthesis of propargyl lysine, an unnatural amino acid that can be incorporated into proteins to allow for site-specific labeling with fluorescent dyes via click chemistry. researchgate.net

Materials Science: The click reaction enabled by the propargyl group is used to synthesize functional polymers and materials. For example, it has been used in the preparation of functionalized metal-organic frameworks (MOFs) and in the synthesis of star-shaped polymers. rsc.orgresearchgate.net

Drug Discovery: The triazole linkage formed via the click reaction is a common structural motif in medicinal chemistry. This compound serves as a key building block for creating libraries of compounds for drug screening. thieme-connect.com

Furthermore, this compound is used to synthesize other important reagents. For example, it reacts with pentafluorophenol (B44920) to produce propargyl pentafluorophenyl carbonate, another valuable reagent for peptide synthesis. sigmaaldrich.comresearchgate.net It also serves as a precursor in the synthesis of various carbamates and carbonates by reacting with amines and alcohols, respectively. google.com These reactions are fundamental in the preparation of a wide range of organic compounds.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-ynyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO2/c1-2-3-7-4(5)6/h1H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMTXCRMKBFPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

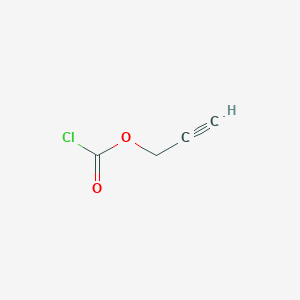

C#CCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391745 | |

| Record name | Propargyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35718-08-2 | |

| Record name | Propargyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propargyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Propargyl Chloroformate

Direct Reaction Approaches

The direct conversion of propargyl alcohol to propargyl chloroformate is the most common synthetic strategy. This typically involves reacting the alcohol with a highly reactive chlorine-containing compound.

Reaction of Propargyl Alcohol with Phosgene (B1210022)

The reaction between propargyl alcohol and phosgene (COCl₂) is a widely utilized method for producing this compound. smolecule.com This process is favored in industrial settings due to its efficiency and the nature of its byproducts.

The synthesis of this compound via the phosgene route is typically conducted under controlled temperature conditions, ranging from 0°C to 60°C. To prevent the hydrolysis of phosgene and the product, the reaction is carried out in an anhydrous environment. google.com Solvents may be employed to manage reaction rates and dissipate heat effectively.

Several factors are crucial for optimizing the yield and purity of this compound in this reaction:

Stoichiometry : A molar ratio of phosgene to propargyl alcohol greater than 1.05 is often used to prevent the formation of the dipropargyl carbonate byproduct. smolecule.com Molar ratios can range from 1.1:1 to as high as 100:1. google.com

Catalysts : Catalysts such as phosphine (B1218219) oxides, guanidinium (B1211019) salts, and alkylformamides can be used to suppress the formation of byproducts like dichloropropenes. For instance, N,N-diisobutylformamide has been shown to be an effective catalyst. smolecule.comjustia.com

Temperature Control : Maintaining a low temperature, typically at or below 5°C, during the initial formation of the chlorocarbonate intermediate helps to suppress side reactions. smolecule.com

Continuous Flow Reactors : Modern industrial processes may utilize continuous flow reactors. google.com This technology allows for precise temperature control, unidirectional flow, and enhanced safety when handling hazardous phosgene, leading to improved yield and purity.

Below is a table summarizing key process parameters and their effects on the synthesis:

| Parameter | Recommended Condition | Purpose |

| Temperature | 0°C to 60°C | To control reaction rate and minimize byproducts. |

| Solvent | Anhydrous inert solvent (e.g., toluene, xylene) | To prevent hydrolysis and manage heat. smolecule.com |

| Catalyst | Formamide derivatives (e.g., N,N-diisobutylformamide) | To suppress byproduct formation. smolecule.comjustia.com |

| Reactant Ratio | Phosgene to alcohol molar ratio > 1.05 | To prevent dipropargyl carbonate formation. smolecule.com |

The reaction proceeds through a nucleophilic substitution mechanism. The hydroxyl group of propargyl alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon of the phosgene molecule. smolecule.com This leads to the formation of a tetrahedral intermediate. smolecule.comnih.gov This intermediate then collapses, eliminating a molecule of hydrogen chloride (HCl) to yield this compound. smolecule.com The released HCl is typically neutralized by a base, such as triethylamine (B128534) or pyridine (B92270), which is added to the reaction mixture. smolecule.com

A study of the solvolysis of this compound using the extended Grunwald-Winstein equation showed sensitivities to solvent nucleophilicity (l) of 1.37 and to solvent ionizing power (m) of 0.47. nih.gov These values are indicative of a bimolecular process involving the formation of a tetrahedral intermediate, supporting the proposed association-dissociation (AN + DN) mechanism. nih.gov

The phosgene-based method is highly favored for industrial-scale production. A key advantage is that the primary byproduct, carbon dioxide (CO₂), is a gas that is less toxic and easier to remove from the reaction mixture compared to the byproducts of other chlorinating agents. justia.com

However, careful management of byproducts is still necessary. Potential byproducts include:

Hydrogen Chloride (HCl) : This is neutralized by the addition of a base. smolecule.com

Dipropargyl carbonate : Its formation is suppressed by using an excess of phosgene. smolecule.com

Dichloropropenes : The formation of these impurities can be minimized through the use of specific catalysts and by avoiding the accumulation of this compound. smolecule.comjustia.com

Advanced industrial processes may incorporate phosgene recycling and cascaded reactors to improve efficiency and minimize waste. smolecule.com For example, a pilot plant was able to achieve 65% purity of the desired product with only 0.07% total dichloropropenes by using diisobutylformamide catalysts. smolecule.com

Reaction of Propargyl Alcohol with Thionyl Chloride

An alternative method for synthesizing this compound involves the reaction of propargyl alcohol with thionyl chloride (SOCl₂).

This reaction is also typically carried out in the presence of a base, such as pyridine or dimethylformamide, to neutralize the acidic byproducts. smolecule.com The reaction conditions are generally considered milder than the phosgene route, with temperatures often ranging from 0 to 40°C. smolecule.com

The mechanism differs from the phosgene method. Thionyl chloride reacts with the alcohol to form a chlorosulfinate intermediate, which then decomposes to produce this compound, sulfur dioxide (SO₂), and hydrogen chloride (HCl). smolecule.com

While this method avoids the use of the highly toxic phosgene gas, it is generally less preferred for industrial applications. The primary reason is the nature of the byproducts. Sulfur dioxide is a toxic and corrosive gas that requires careful management. Yields from this method are typically in the range of 70-85%, which can be lower than those achieved with the phosgene-based process. smolecule.com

Comparison with Phosgene Method

The most prevalent industrial method for synthesizing this compound is the reaction of propargyl alcohol with phosgene (COCl₂). smolecule.com In this process, the hydroxyl group of the alcohol performs a nucleophilic attack on the electrophilic carbonyl carbon of phosgene. smolecule.com The reaction, typically conducted at controlled temperatures between 0°C and 60°C, forms a tetrahedral intermediate which then eliminates hydrogen chloride (HCl) to yield the final product. A base, such as triethylamine or pyridine, is commonly used to scavenge the HCl byproduct. smolecule.com

While effective, the high toxicity and gaseous nature of phosgene have prompted the development of safer alternatives. The primary alternatives include using thionyl chloride (SOCl₂) or triphosgene (B27547), a solid phosgene equivalent. smolecule.com The thionyl chloride method offers significant safety advantages due to its liquid state and lower volatility. smolecule.com However, the reaction mechanism differs, proceeding through a chlorosulfinate intermediate that decomposes to the chloroformate, sulfur dioxide (SO₂), and HCl. smolecule.com Triphosgene offers a safer, solid alternative that generates phosgene in situ, reducing handling risks while maintaining high atom economy. smolecule.com

A comparative analysis of these methods highlights the trade-offs between efficiency, safety, and byproducts.

| Feature | Phosgene Method | Thionyl Chloride Method | Triphosgene Method |

| Primary Reagent | Phosgene (COCl₂) | Thionyl Chloride (SOCl₂) | Triphosgene (C₃Cl₆O₃) |

| Physical State | Highly toxic gas | Corrosive liquid | Solid |

| Byproducts | Hydrogen Chloride (HCl), Carbon Dioxide (CO₂) smolecule.com | Hydrogen Chloride (HCl), Sulfur Dioxide (SO₂) smolecule.com | Hydrogen Chloride (HCl) |

| Safety Profile | Extremely hazardous, requires specialized handling | Safer than phosgene but still corrosive and toxic | Significantly safer to handle and store than phosgene |

| Industrial Use | Widely used due to high yield and purity | Used as a safer alternative, though may result in lower yields smolecule.com | Increasingly used as a direct, safer substitute for phosgene |

Reaction with Chloroformic Acid

This compound can also be synthesized through the direct reaction of propargyl alcohol with chloroformic acid. smolecule.com This method provides a direct pathway to the desired product by forming the chloroformate group from the alcohol under controlled conditions. smolecule.com This approach is mechanistically straightforward, involving the esterification of chloroformic acid with propargyl alcohol.

Carbonylation Strategies

Carbonylation reactions represent a versatile strategy for synthesizing chloroformates, including this compound. These methods involve the introduction of a carbonyl group (CO) into a molecule, sourced from carbon monoxide or other carbonylating agents. smolecule.com

Carbonylation of Propargyl Derivatives

The synthesis can be achieved through the carbonylation of propargyl derivatives. smolecule.com This synthetic route uses carbon monoxide along with specific reagents to introduce the chloroformate functionality directly onto the propargyl substrate. smolecule.com This highlights the adaptability of propargyl compounds in organic synthesis. smolecule.com For instance, a palladium-catalyzed carbonylative process can be employed, where a propargyl derivative undergoes reaction with carbon monoxide and a chlorine source to form the acyl chloride intermediate, which is intrinsic to the chloroformate structure.

Reagent Selection in Carbonylation

The success of carbonylation strategies is highly dependent on the careful selection of reagents, including the catalyst, the carbon monoxide source, and the solvent.

Catalysts : Transition metal catalysts are crucial for these reactions. Nickel and palladium complexes are commonly employed to facilitate the insertion of carbon monoxide. acs.org

Carbon Monoxide (CO) Source : While gaseous carbon monoxide is the most direct source, safer alternatives known as CO surrogates are often preferred in laboratory settings. Molybdenum hexacarbonyl (Mo(CO)₆) is a common solid CO surrogate that releases carbon monoxide under reaction conditions. acs.org

Solvents and Bases : The choice of solvent can influence reaction rates and yields. Anhydrous, non-protic solvents are typical. Bases may be required to neutralize any acidic byproducts generated during the reaction. acs.org

| Reagent Type | Examples | Function |

| Catalyst | Nickel complexes, Palladium complexes (e.g., involving PPh₃ ligands) | Facilitates oxidative addition and CO insertion acs.org |

| CO Source | Carbon Monoxide (gas), Molybdenum Hexacarbonyl (Mo(CO)₆) | Provides the carbonyl moiety for the chloroformate group acs.org |

| Chlorine Source | Chlorinating agents | Provides the chloride atom for the chloroformate |

| Base | Triethylamine, Pyridine | Scavenges acidic byproducts like HCl |

| Solvent | Dichloromethane (B109758), Diethyl ether, Dimethylformamide (DMF) acs.orgresearchgate.netnih.gov | Provides reaction medium, controls concentration and temperature |

Alternative and Emerging Synthetic Routes

Research into more efficient, safer, and environmentally benign synthetic methods is ongoing. Sonochemistry, the application of ultrasound to chemical reactions, represents one such emerging field.

Ultrasound-Mediated Syntheses

Ultrasound irradiation has been shown to promote and accelerate various organic reactions, including the synthesis of propargyl derivatives and reactions involving chloroformates. nih.govorganic-chemistry.org The phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. organic-chemistry.org

While direct ultrasound-mediated synthesis of this compound is not extensively documented, related precedents suggest its viability. For example, ultrasound has been successfully used to promote the synthesis of functionalized amides using ethyl chloroformate as a coupling agent. organic-chemistry.org It has also been applied in the Barbier procedure for the propargylation of ketones using propargyl bromide and zinc. mdpi.com These examples indicate that an ultrasound-mediated reaction between propargyl alcohol and a chlorinating agent like triphosgene could potentially offer a rapid, efficient, and low-temperature route to this compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant advancement in chemical synthesis, offering benefits such as dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. While specific research detailing the microwave-assisted synthesis of this compound is not extensively documented in peer-reviewed literature, the principles and demonstrated successes in analogous syntheses, such as that of allyl chloroformate, provide a strong basis for its application.

The synthesis of chloroformates typically involves the reaction of an alcohol with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), which is a safer, crystalline solid alternative to gaseous phosgene. nih.gov This reaction is often conducted in the presence of a base to neutralize the hydrogen chloride byproduct.

In a conventional setting, the reaction of an alcohol with triphosgene may require several hours to reach completion. google.com However, the application of microwave irradiation can significantly accelerate this process. For the analogous synthesis of allyl chloroformate from allyl alcohol and triphosgene, microwave heating has been shown to reduce the reaction time to as little as 15-20 minutes. This rapid heating is a key advantage of microwave chemistry, often leading to cleaner reactions with fewer side products.

Detailed Research Findings for an Analogous Compound (Allyl Chloroformate):

Research on the microwave-assisted synthesis of allyl chloroformate has demonstrated the method's efficiency. When a mixture of allyl alcohol and triphosgene is subjected to microwave irradiation, a notable increase in the reaction rate is observed compared to conventional heating methods. For instance, a yield of 82% was achieved in just 15-20 minutes under microwave conditions at 80°C with 100 W of power. This contrasts with conventional methods that can take several hours to achieve similar yields. google.com

The choice of solvent can also play a crucial role in the efficiency of microwave-assisted synthesis. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) are often effective as they couple efficiently with microwave irradiation and can help to stabilize reaction intermediates.

Given the structural similarity between propargyl alcohol and allyl alcohol, it is highly probable that a microwave-assisted approach would be similarly effective for the synthesis of this compound. The expected benefits would include a significant reduction in reaction time and potentially improved yields compared to traditional synthetic routes.

Below is a data table illustrating the comparative efficiency of microwave-assisted synthesis for the analogous allyl chloroformate, which suggests the potential improvements for this compound synthesis.

| Method | Reagents | Temperature | Reaction Time | Yield (%) | Reference |

| Microwave-Assisted | Allyl Alcohol, Triphosgene | 80°C | 15-20 min | 82 | |

| Conventional | n-Butanol, Triphosgene | 0°C | 8 h | 94 | google.com |

| Conventional | Benzyl (B1604629) Alcohol, Triphosgene | 0°C | 8 h | 79 | google.com |

| Data for conventional methods are for different alkyl chloroformates to provide a general comparison of reaction times. |

Mechanistic Investigations of Propargyl Chloroformate Reactions

Nucleophilic Substitution Reactions

Propargyl chloroformate readily undergoes nucleophilic substitution, where the chloride ion is displaced by a nucleophile. smolecule.com These reactions typically proceed via an addition-elimination mechanism involving a key intermediate.

Reaction with Amines to Form Carbamates

The reaction between this compound and primary or secondary amines yields propargyl carbamates. This transformation is a cornerstone in synthetic chemistry for the protection of amino groups. smolecule.com The amine's lone pair of electrons initiates the attack on the electron-deficient carbonyl carbon of the chloroformate.

The accepted mechanism for this reaction involves a two-step addition-elimination process. The initial step is the nucleophilic attack of the amine on the carbonyl carbon of the this compound. smolecule.com This leads to the formation of a transient, unstable tetrahedral intermediate. researchgate.net In this intermediate, the carbon atom is bonded to the original propargyloxy group, the chlorine atom, the oxygen atom, and the incoming amino group. The formation of this intermediate is often the rate-determining step of the reaction. The intermediate then collapses, expelling the chloride ion as a leaving group to form the stable carbamate (B1207046) product.

The reaction produces hydrogen chloride (HCl) as a byproduct. wikipedia.org If not neutralized, the generated HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is typically added to the reaction mixture to act as an HCl scavenger. google.com Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine (B92270), which react with HCl to form a stable ammonium (B1175870) salt, effectively removing it from the reaction equilibrium and driving the reaction to completion. smolecule.comgoogle.com

Reaction with Alcohols to Form Carbonate Esters

This compound reacts with alcohols in a similar fashion to its reaction with amines, resulting in the formation of mixed carbonate esters. wikipedia.org This reaction is useful for protecting hydroxyl groups or synthesizing molecules containing a carbonate linkage. The mechanism mirrors that of carbamate formation: the alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. This is followed by the formation and subsequent collapse of a tetrahedral intermediate, displacing the chloride ion. A base is also generally required in this reaction to neutralize the HCl byproduct.

Reaction with Carboxylic Acids to Form Mixed Anhydrides

When this compound is treated with a carboxylic acid, a mixed carboxylic-carbonic anhydride (B1165640) is formed. wikipedia.org These mixed anhydrides are valuable, reactive intermediates in their own right, often used in peptide synthesis and other acylation reactions. highfine.com The reaction is initiated by the attack of the carboxylic acid's hydroxyl oxygen on the chloroformate's carbonyl carbon. The subsequent elimination of HCl, typically facilitated by a base, yields the mixed anhydride. wikipedia.orggoogle.com This method is advantageous because the resulting mixed anhydride can be used for further reactions, such as ester or amide formation, often with high yields. highfine.comepo.org

Solvolysis Kinetics and Mechanisms

Solvolysis refers to a reaction where the solvent acts as the nucleophile. The kinetics and mechanism of this compound solvolysis have been systematically studied across a wide range of solvents to elucidate the reaction pathway. nih.govresearchgate.net These studies commonly employ the extended Grunwald-Winstein equation, which correlates the rate of solvolysis with the solvent's nucleophilicity (NT) and ionizing power (YCl). nih.govmdpi.com

log(k/k₀) = lNT + mYCl + c

A detailed kinetic study of this compound solvolysis at 25.0°C in 22 different pure and binary aqueous organic solvents yielded a sensitivity value towards solvent nucleophilicity (l) of 1.37 and a sensitivity towards solvent ionizing power (m) of 0.47. nih.govresearchgate.netgrafiati.com These values strongly indicate a bimolecular process where the solvent participates directly in the rate-determining step. nih.gov The data supports a stepwise addition-elimination (AN + DN) mechanism, where the solvent molecule first adds to the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the chloride ion. nih.govresearchgate.netmdpi.com This mechanism was found to be consistent across all solvents tested, from ethanol-water mixtures to highly hydrogen-bonding fluoroalcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.govmdpi.com The reaction pathway closely mirrors that of phenyl chloroformate, confirming the prevalence of the addition-elimination mechanism for this class of compounds. nih.govresearchgate.net

| Solvent (% v/v) | k × 10⁵ (s⁻¹) | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) |

|---|---|---|---|

| 100% EtOH | 1.11 | 0.37 | -2.52 |

| 90% EtOH | 5.88 | 0.16 | -0.93 |

| 80% EtOH | 14.1 | 0.00 | 0.00 |

| 70% EtOH | 29.2 | -0.20 | 0.77 |

| 100% MeOH | 8.64 | 0.17 | -1.12 |

| 90% Acetone | 1.41 | -0.35 | -0.85 |

| 80% Acetone | 6.25 | -0.37 | 0.14 |

| 100% TFE | 1.44 | -3.30 | 2.83 |

| 97% TFE | 10.3 | -2.55 | 2.86 |

| 90% TFE | 42.7 | -1.73 | 2.88 |

| 70% TFE | 170 | -0.96 | 2.98 |

| 50% TFE | 468 | -0.80 | 3.17 |

| 97% HFIP | 1110 | -5.24 | 5.26 |

| 90% HFIP | 1140 | -3.83 | 4.68 |

Data adapted from a 2011 study on the solvolysis of this compound. The table presents a selection of the 22 solvents analyzed in the study to illustrate the range of reactivity. nih.gov

Solvent Effects on Reaction Rates

The rate at which this compound undergoes solvolysis is significantly influenced by the surrounding solvent's properties, specifically its nucleophilicity and ionizing power. nih.gov Analysis of the specific rates of solvolysis at 25.0°C across 22 different solvents reveals a clear dependence on these solvent parameters. nih.gov

The sensitivity of this compound solvolysis to solvent nucleophilicity, denoted by the 'l' value, is a key indicator of the reaction mechanism. A study applying the extended Grunwald-Winstein equation yielded an l value of 1.37. nih.govnih.gov This high sensitivity suggests a bimolecular process where the solvent acts as a nucleophile in the rate-determining step. nih.gov Such a value is consistent with the formation of a tetrahedral intermediate, a hallmark of an addition-elimination pathway. nih.govnih.gov

In contrast to its high sensitivity to nucleophilicity, the solvolysis of this compound shows a lower sensitivity to the solvent's ionizing power, represented by the 'm' value. The determined m value is 0.47. nih.govnih.gov This moderate value further supports the proposed bimolecular mechanism, as a strong dependence on ionizing power would be expected for a reaction proceeding through a dissociative or ionization (SN1-type) pathway. nih.gov

Extended Grunwald-Winstein Equation Analysis

The extended Grunwald-Winstein equation is a linear free energy relationship that correlates the specific rates of solvolysis with the solvent nucleophilicity (NT) and ionizing power (YCl). mdpi.comsemanticscholar.org For this compound, the application of this equation across a wide range of solvents provides robust evidence for its reaction mechanism. nih.gov

The correlation of the specific rates of reaction for this compound and related compounds using the extended Grunwald-Winstein equation is presented below.

| Substrate | n | l | m | l/m | c | R | F-test |

| This compound | 22 | 1.37 ± 0.10 | 0.47 ± 0.07 | 2.91 | 0.11 ± 0.11 | 0.970 | 152 |

| Phenyl chloroformate | 49 | 1.66 ± 0.06 | 0.56 ± 0.04 | 2.96 | 0.14 ± 0.06 | 0.977 | 487 |

| n = number of solvents; l = sensitivity to solvent nucleophilicity; m = sensitivity to solvent ionizing power; c = intercept; R = correlation coefficient; F-test = Fisher test value. nih.gov |

A direct comparison of the solvolysis rates of this compound with those of phenyl chloroformate reveals a strong linear correlation. nih.gov A plot of the logarithmic rates of solvolysis for this compound against those for phenyl chloroformate in various solvents yields a correlation coefficient (R) of 0.996, a slope of 0.86, and an F-test value of 2161. nih.govnih.gov This excellent correlation strongly suggests that both substrates undergo solvolysis via a very similar mechanism. nih.gov The established mechanism for phenyl chloroformate is a stepwise addition-elimination pathway, and the data for this compound aligns with this. nih.govmdpi.com

The comprehensive analysis of solvent effects, particularly the high 'l' value and the strong correlation with phenyl chloroformate solvolysis, confirms that this compound reacts via a stepwise addition-elimination (AN + DN) mechanism. nih.govmdpi.com This mechanism involves the rate-determining addition of a solvent molecule (nucleophile) to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then rapidly eliminates a chloride ion to form the final product. nih.gov This pathway was found to be consistent across all 22 solvents studied, including those with high fluoroalcohol content. nih.govmdpi.com

The inductive effect of the substituent group plays a significant role in the rate of solvolysis. In comparing this compound to phenyl chloroformate, the phenoxy group exhibits a stronger electron-withdrawing inductive effect than the propargoxy group. nih.gov This is partly because the alkynyl group in this compound is twisted out of the plane of the ether oxygen, which reduces its inductive ability. nih.govmdpi.com Consequently, phenyl chloroformate solyzes at a faster rate than this compound. nih.gov This difference in electron-withdrawing character is a key factor governing the relative reactivities of these chloroformate esters. nih.gov

Comparative Analysis with Related Chloroformates

The reactivity of this compound is best understood through comparison with structurally similar chloroformates, such as 2-butyn-1-yl chloroformate, isopropenyl chloroformate, and phenyl chloroformate. These comparisons highlight the influence of the substituent group on the reaction mechanism and rate.

2-Butyn-1-yl Chloroformate: This compound differs from this compound by the presence of a methyl group on the carbon adjacent to the triple bond. mdpi.com Both compounds primarily undergo solvolysis via a stepwise addition-elimination (AN + DN) mechanism in most solvents. mdpi.com However, in strongly hydrogen-bonding solvents like 97% and 90% hexafluoroisopropanol (HFIP), 2-butyn-1-yl chloroformate can switch to an ionization (SN1) pathway. mdpi.commdpi.com This is attributed to the stabilizing effect of the methyl group on the resulting carbocation. mdpi.com In contrast, this compound adheres to the AN + DN mechanism across all solvents, including HFIP. mdpi.com Kinetic data reveals that in less ionizing solvents, the inductive effect of the propargyl group in this compound is dominant, leading to a faster reaction rate compared to 2-butyn-1-yl chloroformate in solvents like methanol, ethanol, and acetone. mdpi.com

Isopropenyl Chloroformate: The key structural difference here is the presence of an isopropenyl group (CH₂=C(CH₃)-) instead of the propargyl group. mdpi.com Mechanistically, isopropenyl chloroformate shows a divergence from this compound. In aqueous HFIP and trifluoroethanol (TFE), it can undergo an ionization (SN1) reaction due to resonance stabilization of the carbocation intermediate. mdpi.com In most other solvents, it follows a bimolecular addition-elimination pathway. mdpi.comnih.gov

Phenyl Chloroformate: Phenyl chloroformate, with its aromatic phenyl group, serves as a crucial benchmark for understanding the reactivity of this compound. nih.govresearchgate.net Both compounds predominantly react via the AN + DN mechanism, where the addition of a nucleophile is the rate-determining step. nih.gov The solvent effects on both are remarkably similar, as indicated by their comparable Grunwald-Winstein parameters. nih.gov However, the phenoxy group has a stronger electron-withdrawing inductive effect than the propargyl group. This is partly because the alkynyl group in this compound is twisted out of the plane of the ether oxygen, which lessens its electron-withdrawing capacity. mdpi.comnih.gov Consequently, phenyl chloroformate generally exhibits faster solvolysis rates. A plot of the logarithm of the rate constants for this compound against those for phenyl chloroformate shows a strong linear correlation, confirming they share a similar reaction mechanism. nih.govresearchgate.net

Table 1: Comparative Analysis of Chloroformate Reactivity

| Chloroformate | Dominant Mechanism | Behavior in Highly Ionizing Solvents (e.g., HFIP) | Key Structural Influence on Reactivity |

|---|---|---|---|

| This compound | Addition-Elimination (AN + DN) | Maintains AN + DN mechanism | Electron-withdrawing propargyl group stabilizes the transition state. |

| 2-Butyn-1-yl Chloroformate | Addition-Elimination (AN + DN) | Switches to Ionization (SN1) | β-methyl group stabilizes the carbocation intermediate. |

| Isopropenyl Chloroformate | Addition-Elimination (AN + DN) | Can undergo Ionization (SN1) | Resonance stabilization of the carbocation intermediate. |

| Phenyl Chloroformate | Addition-Elimination (AN + DN) | Maintains AN + DN mechanism | Strong electron-withdrawing inductive effect of the phenyl group. |

Role of Conformational Analysis in Reactivity

The three-dimensional arrangement of atoms in this compound, specifically its conformation, plays a significant role in its reactivity. The most stable conformation is the syn-periplanar form, where the carbonyl group (C=O) is aligned in the same plane as the alkynyl group. nih.gov This arrangement is favored as it maximizes resonance stabilization.

Computational Chemistry Studies of Reaction Mechanisms

Computational chemistry provides powerful tools for dissecting the intricate details of reaction mechanisms involving this compound at a molecular level.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) has proven to be an invaluable method for investigating the reaction pathways of this compound. mdpi.com DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G**, can predict key properties that govern reactivity.

For instance, DFT studies predict a high electron density on the carbonyl oxygen and the chlorine atom, which are consistent with these sites being susceptible to nucleophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized on the carbonyl carbon, further supporting this as the site for nucleophilic reactions.

Crucially, DFT allows for the calculation of the energetics of the reaction pathway, including the transition state. For the solvolysis of this compound, DFT calculations support a bimolecular pathway that proceeds through a tetrahedral intermediate. The calculated free energy of activation (ΔG‡) for this process provides a quantitative measure of the reaction barrier. These computational findings are in agreement with experimental observations that suggest an addition-elimination mechanism. researchgate.net

Table 2: DFT-Calculated Properties of this compound

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| Electrostatic Potential | High electron density at carbonyl oxygen and chlorine. | Identifies likely sites for nucleophilic attack. |

| LUMO | Localized on the carbonyl carbon. | Facilitates nucleophilic reactions at this position. |

| Solvolysis Mechanism | Bimolecular pathway via a tetrahedral intermediate. | Corroborates experimental evidence for an AN + DN mechanism. |

Molecular Dynamics Simulations for Solvent Effects

Molecular dynamics (MD) simulations offer a way to model the dynamic interactions between this compound and solvent molecules, providing insights into the role of the solvent in the reaction mechanism. rsc.org While detailed MD simulations specifically for this compound are not extensively documented in the provided search results, the principles of this technique are broadly applicable.

MD simulations can model how solvent molecules arrange themselves around the reactant and how this "solvent shell" influences the reaction. rsc.org These simulations can help to understand the energetic contributions of the solvent to the stability of the ground state and the transition state. By simulating the system in different solvents, MD can provide a molecular-level explanation for the solvent effects observed experimentally, such as those quantified by the Grunwald-Winstein equation. nih.govrsc.org The simulations can reveal how specific solvent properties, like polarity and hydrogen-bonding ability, affect the conformational landscape and the free energy profile of the reaction. rsc.org

3D Conformational Analysis and Reactivity Modulation

Computational 3D conformational analysis is essential for understanding how the shape of this compound modulates its reactivity. nih.govnih.gov As established through experimental and computational studies, this compound preferentially adopts a syn-periplanar conformation. nih.gov

Computational models can map the potential energy surface of the molecule as a function of its dihedral angles, confirming the stability of the syn conformer. This analysis reveals how the orientation of the propargyl group relative to the chloroformate moiety affects the electronic properties of the molecule. For example, the electron-withdrawing effect of the propargyl group, which is critical for stabilizing the transition state in solvolysis reactions, is dependent on this conformation.

Furthermore, 3D analysis can elucidate the orbital interactions between the alkyne and carbonyl groups. These interactions can influence the regioselectivity of nucleophilic attack. By understanding the preferred 3D structure and the energy barriers between different conformations, a more complete picture of the molecule's reactivity profile can be developed. nih.gov

Applications of Propargyl Chloroformate in Organic Synthesis

Protecting Group Strategies

Protecting groups are essential in organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring at other sites in the molecule. Propargyl chloroformate serves as the precursor for the propargyloxycarbonyl (Poc) group, a versatile protecting group known for its stability and mild removal conditions. organic-chemistry.orgcem.com

The propargyloxycarbonyl (Poc) group is a carbamate-type protecting group installed by reacting a nucleophilic functional group, such as an amine or an alcohol, with this compound. sigmaaldrich.comresearchgate.net This reaction introduces a terminal alkyne functionality, which is key to the group's unique deprotection chemistry. The Poc group has been established as an efficient protecting group for amines and alcohols, with significant applications in peptide and carbohydrate synthesis. researchgate.netacs.orgnih.gov

This compound reacts readily with primary and secondary amino groups to form stable N-Poc carbamates. organic-chemistry.orgsigmaaldrich.com This protection strategy is widely employed for amino acids. sigmaaldrich.comsigmaaldrich.com The reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. The resulting Poc-protected amines are stable under various conditions commonly used in subsequent synthetic steps. researchgate.net The Poc group serves as a novel N-protecting group in the synthesis of peptides, allowing for the preparation of N-Poc protected amino acids. sigmaaldrich.comresearchgate.net

| Substrate | Reagent | Product |

| Amino Functional Group (R-NH₂) | This compound | N-Poc Protected Amine (R-NH-Poc) |

The hydroxyl groups of alcohols can be effectively protected as propargyloxycarbonyl carbonates by reaction with this compound. sigmaaldrich.com This application has been systematically studied and demonstrated to be highly effective for the selective protection of hydroxyl functions in carbohydrates. acs.orgnih.gov The Poc group is compatible with acidic, basic, and various glycosylation conditions, making it a valuable tool in oligosaccharide synthesis. acs.orgnih.gov Furthermore, it is used to protect the side-chain hydroxyl groups of amino acids such as serine, threonine, and tyrosine. researchgate.net

| Substrate | Reagent | Product |

| Hydroxy Functional Group (R-OH) | This compound | O-Poc Protected Alcohol (R-O-Poc) |

While this compound is not directly used to form a stable protecting group for carboxylic acids, the related propargyl esters serve as an effective means of protection for the carboxyl group. nih.gov These esters are typically introduced by treating the amino acid with propargyl alcohol saturated with hydrogen chloride. nih.gov Propargyl esters are valuable in solution-phase peptide synthesis and are stable to the conditions used for the deprotection of other common protecting groups like Fmoc and t-butyl-based groups. nih.gov The development of protecting groups for carboxylic acids that can be removed under neutral or non-acidic/basic conditions is crucial for orthogonal strategies in complex syntheses. nih.gov

A significant advantage of the Poc group is its selective removal under mild and neutral conditions. acs.orgnih.gov Deprotection is achieved using benzyltriethylammonium tetrathiomolybdate (B108656) in a solvent like acetonitrile (B52724) at room temperature. researchgate.netacs.orgnih.gov This method is highly chemoselective; the tetrathiomolybdate reagent does not affect a wide range of other commonly used protecting groups. acs.orgresearchgate.net This orthogonality is critical in complex multi-step syntheses.

Table 1: Stability of Common Protecting Groups During Poc Deprotection

| Protecting Group | Type | Stability to [PhCH₂NEt₃]₂MoS₄ |

| Benzylidine acetals | Alcohol | Stable acs.orgnih.gov |

| Benzyl (B1604629) ethers (Bn) | Alcohol/Phenol | Stable acs.orgnih.govresearchgate.net |

| Acetyl esters (Ac) | Alcohol | Stable acs.orgnih.gov |

| Levulinoyl esters (Lev) | Alcohol | Stable acs.orgnih.gov |

| Allyl carbonates | Alcohol | Stable acs.orgnih.gov |

| Benzyl carbonates | Alcohol | Stable acs.orgnih.gov |

| tert-Butoxycarbonyl (Boc) | Amine | Stable researchgate.net |

| Benzyloxycarbonyl (Cbz) | Amine | Stable researchgate.net |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Amine | Stable researchgate.net |

| Methyl esters | Carboxylic Acid | Stable researchgate.net |

| Benzyl esters | Carboxylic Acid | Stable researchgate.net |

The propargyloxycarbonyl (Poc) group has been firmly established as a useful amino-protecting group in peptide synthesis. researchgate.netacs.org Its stability to both acidic and basic reagents commonly employed in peptide synthesis makes it compatible with standard protocols. researchgate.net

The key feature of the Poc group in this context is its orthogonality with other widely used protecting groups such as Boc, Cbz, and Fmoc. researchgate.net This allows for the selective deprotection of the Poc group without disturbing these other groups, enabling complex peptide modifications and segment condensations. nih.govresearchgate.net For instance, the O-Poc derivatives of serine, threonine, and tyrosine are stable during peptide coupling reactions, and the subsequent deprotection with tetrathiomolybdate yields the desired hydroxy peptides without affecting N-Boc, N-Cbz, or N-Fmoc groups. researchgate.net

Researchers have also developed N-Poc-protected amino acid chlorides, which act as efficient coupling reagents for the synthesis of peptides with high diastereomeric purity. researchgate.net Furthermore, a method for the simultaneous protection of the amino group (as Poc) and activation of the carboxyl group (as a pentafluorophenyl ester) of amino acids has been developed using propargyl pentafluorophenyl carbonate, a reagent derived from this compound. acs.org This streamlines the process of preparing activated amino acid monomers for peptide synthesis. acs.org

Applications in Peptide Synthesis

N-Poc Protected Amino Acids

This compound is a key reagent for the introduction of the propargyloxycarbonyl (Poc) protecting group for the amino functionality of amino acids. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The Poc group is valuable in peptide synthesis due to its unique cleavage conditions, which are orthogonal to many other commonly used protecting groups. The reaction involves the treatment of an amino acid with this compound, typically in the presence of a base, to yield the corresponding N-Poc protected amino acid. researchgate.net

The propargyloxycarbonyl group is stable in the presence of trifluoroacetic acid (TFA) but can be readily cleaved under mild, neutral conditions. nih.govplu.mx One effective method for deprotection involves the use of reagents like benzyltriethylammonium tetrathiomolybdate. nih.gov Another reported method utilizes Co₂(CO)₈ and TFA in dichloromethane (B109758), which proceeds through the formation of an alkyne-cobalt complex. plu.mx This specific reactivity allows for selective deprotection without affecting other sensitive groups in the peptide chain.

The synthesis of various N-Poc amino acids has been reported with high efficiency. The general procedure and examples are outlined below.

Table 1: Examples of N-Poc Protected Amino Acid Synthesis

| Amino Acid | Reagents | Deprotection Agent | Reference |

|---|---|---|---|

| General | This compound | Tetrathiomolybdate | nih.gov |

| General | This compound | Co₂(CO)₈, TFA | plu.mx |

| Alanine | Poc-Cl | Resin-bound Tetrathiomolybdate | researchgate.net |

| Phenylalanine | Poc-Cl | Resin-bound Tetrathiomolybdate | researchgate.net |

Coupling Reagents for Diastereopure Peptides

A significant application of this compound is in the preparation of coupling reagents that facilitate the synthesis of peptides with high diastereomeric purity. Propargyloxycarbonyl (Poc) amino acid chlorides, derived from N-Poc amino acids, have been demonstrated as highly efficient coupling reagents. sigmaaldrich.comresearchgate.net These activated species react readily with the amino group of another amino acid or peptide fragment to form the peptide bond.

A critical challenge in peptide coupling is the risk of racemization at the chiral center of the activated amino acid, which can lead to the formation of diastereomeric impurities. uni-kiel.de The use of Poc-amino acid chlorides has been shown to be effective in producing peptides that are 100% diastereopure. sigmaaldrich.comresearchgate.net This method avoids the formation of oxazolone (B7731731) intermediates, which are a primary cause of racemization during coupling reactions. researchgate.netuni-kiel.de The activation to the acid chloride is a key step that allows for rapid coupling, minimizing the time for potential side reactions that could compromise stereochemical integrity.

Key Findings on Diastereopure Peptide Synthesis:

Reagent: Propargyloxycarbonyl (Poc) amino acid chlorides. researchgate.net

Advantage: Enables the synthesis of 100% diastereopure peptides. sigmaaldrich.comresearchgate.net

Mechanism: The use of the acid chloride as the activated species is less prone to racemization compared to other activation methods. researchgate.net

Deprotection: The Poc group can be removed efficiently using a resin-bound tetrathiomolybdate, which simplifies product isolation. researchgate.net

Challenges and Advantages in Automated Peptide Synthesis

The integration of novel protecting groups like Poc into automated solid-phase peptide synthesis (SPPS) presents both advantages and challenges. americanpeptidesociety.org Automation has revolutionized peptide production by standardizing reaction cycles, reducing manual labor, and improving reproducibility. americanpeptidesociety.org

Advantages:

Orthogonality: The key advantage of the Poc group is its unique cleavage chemistry, which is orthogonal to the widely used Fmoc/tBu and Boc/Bn strategies. beilstein-journals.org This allows for greater flexibility in the synthesis of complex peptides with various modifications, as the Poc group can be removed without disturbing other protecting groups. nih.gov

Mild Deprotection: The deprotection conditions for the Poc group are mild and neutral, which helps in preserving the integrity of sensitive amino acid residues within the peptide sequence. nih.gov

Challenges:

Reagent Compatibility: Automated synthesizers are optimized for standard Fmoc or Boc chemistries. beilstein-journals.org Integrating the Poc group and its specific deprotection reagents (e.g., tetrathiomolybdate) may require custom protocols and validation to ensure compatibility with the instrument's fluidics and reaction vessels. americanpeptidesociety.org

Difficult Sequences: While automation improves efficiency, the synthesis of "difficult sequences," such as highly hydrophobic peptides, remains a major challenge. nih.gov These peptides can aggregate on the solid support, leading to incomplete reactions. While the choice of protecting group can influence this, it is a persistent issue in SPPS regardless of the specific chemistry used. nih.gov

Solvent Use: A significant challenge in automated peptide synthesis is the extensive use of polar aprotic solvents like N,N-dimethylformamide (DMF), which raises environmental and safety concerns. nih.gov The development of greener synthesis protocols is an ongoing area of research, and any new chemistry, including those involving the Poc group, must be evaluated within this context. researchgate.net

Synthesis of Complex Molecular Architectures

Propargylation of Organic Molecules for Further Functionalization

This compound serves as an efficient reagent for introducing the propargyl group onto various nucleophiles, such as amines and alcohols. This process, known as propargylation, installs a terminal alkyne functionality into the molecule. The alkyne is an exceptionally versatile functional group in organic synthesis, serving as a handle for a wide array of subsequent transformations. mdpi.com

The most prominent application of the terminal alkyne introduced via this compound is in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. sigmaaldrich.com This reaction allows for the efficient and specific formation of triazole rings, linking the propargylated molecule to another molecule containing an azide (B81097) group. This strategy is widely used in bioconjugation, materials science, and drug discovery.

Furthermore, the propargyl group can participate in various other reactions, including:

Sonogashira coupling

Cycloaddition reactions

Metal-mediated transformations nih.gov

This ability to introduce a reactive alkyne handle makes this compound a valuable tool for building complex molecular architectures from simpler precursors.

Precursor in Propargylated Derivative Synthesis

This compound is a versatile precursor for the synthesis of other important chemical reagents and propargylated derivatives. Its high reactivity, stemming from the electrophilic carbonyl carbon of the chloroformate moiety, allows it to react readily with a range of nucleophiles. cymitquimica.com

Table 2: Derivatives Synthesized from this compound

| Reactant | Product | Application | Reference |

|---|---|---|---|

| Pentafluorophenol (B44920) | Propargyl pentafluorophenyl carbonate | Peptide Synthesis | sigmaaldrich.com |

| Primary/Secondary Amines | Propargyl carbamates | Amino group protection, Synthesis of bioactive compounds | |

| Alcohols | Propargyl carbonates | Hydroxyl group protection |

The synthesis of these derivatives highlights the role of this compound as a fundamental building block. For instance, its reaction with pentafluorophenol yields propargyl pentafluorophenyl carbonate, another valuable reagent used in peptide synthesis. sigmaaldrich.com Similarly, its reactions with amines and alcohols to form carbamates and carbonates, respectively, are fundamental transformations used in the preparation of a diverse array of organic compounds.

Synthesis of Bioactive Compounds

The introduction of a propargyl group is a key step in the synthesis of numerous bioactive compounds. Homopropargylic alcohols and propargylamines, which can be synthesized using propargylation strategies, are fundamental structural motifs found in many natural products and pharmaceuticals. mdpi.comnih.gov While this compound is primarily used for protecting groups or forming carbonates/carbamates, the functionalities it installs are crucial for building these complex molecules.

The propargyl group's utility in this context is twofold:

Structural Component: The rigid, linear nature of the alkyne can be a critical element of the pharmacophore, holding other functional groups in a specific orientation for optimal interaction with a biological target.

Synthetic Handle: As mentioned previously, the alkyne can be used for further elaboration of the molecular scaffold, allowing for the late-stage introduction of different functionalities to create libraries of compounds for biological screening. mdpi.com

Deoxy sugars, which are components of many natural products, participate in a wide range of biological processes. researchgate.net The synthesis of modified sugars and other bioactive molecules often relies on the strategic introduction of functional groups like alkynes for subsequent modification or to act as bioisosteres for other chemical groups, such as the amide bond in peptidomimetics. nih.govresearchgate.net

Preparation of Binaphthol-Diacetylene Derivatives

This compound is cited as a reagent for the preparation of binaphthol-diacetylene derivatives. orgsyn.orgmdpi.comnih.gov 1,1'-Bi-2-naphthol (BINOL) is a cornerstone chiral ligand in asymmetric synthesis. wikipedia.orgsemanticscholar.org The introduction of acetylene (B1199291) functionalities via reagents like this compound allows for the construction of extended, rigid chiral structures. However, detailed synthetic protocols for the direct reaction of this compound with BINOL to form diacetylene derivatives are not extensively detailed in the surveyed scientific literature. The application is listed primarily in chemical product catalogs. orgsyn.orgmdpi.comnih.gov

Preparation of Propargyl Pentafluorophenyl Carbonate

A significant application of this compound is the synthesis of propargyl pentafluorophenyl carbonate (Poc-OPfp), a valuable reagent in peptide chemistry. wikipedia.org This compound is synthesized in high yield through the reaction of this compound with pentafluorophenol in the presence of a base like triethylamine (B128534). orgsyn.org

The reaction typically proceeds as follows: this compound is added to a solution of pentafluorophenol in a suitable solvent, such as dichloromethane, at a reduced temperature (e.g., -10 °C). Triethylamine is then added dropwise to neutralize the hydrochloric acid byproduct. The resulting Propargyl Pentafluorophenyl Carbonate can be used to introduce the N-propargyloxycarbonyl (N-Poc) protecting group to amino acids. wikipedia.orgorgsyn.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Pentafluorophenol | Triethylamine | Dichloromethane | -10 °C to Room Temp | Quantitative | wikipedia.org |

Synthesis of Methyl 4-Chloro-2-butynoate

The synthesis of methyl 4-chloro-2-butynoate, as described in established chemical literature, proceeds via the reaction of propargyl chloride with methyl chloroformate. nih.gov This process involves the lithiation of propargyl chloride followed by reaction with methyl chloroformate. nih.gov Based on the available scientific literature, the synthesis of this specific compound does not directly involve this compound as a reactant.

Preparation of Protected Rhodamine Derivatives for Bioimaging

Rhodamine dyes are a class of widely used fluorophores in bioimaging. rsc.orgnih.gov Their synthesis often requires the use of protecting groups to control reactivity. While this compound is used to introduce the propargyloxycarbonyl (Poc) protecting group for amines and alcohols, its specific application for the protection of rhodamine derivatives for bioimaging is not a commonly documented strategy in the surveyed literature. orgsyn.orgresearchgate.net Current synthetic routes for rhodamine dyes often focus on protecting-group-free methods or employ other types of protecting groups to achieve desired functionalities. rsc.orgresearchgate.net

Synthesis of Cytotoxic Betulin (B1666924) Analogs

This compound is effectively used in the derivatization of betulin, a naturally occurring pentacyclic triterpene, to produce analogs with enhanced cytotoxic activity. dypvp.edu.inresearchgate.net The hydroxyl groups of betulin, particularly at the C-28 position, can be esterified with this compound to introduce an acetylenic moiety. rsc.orgresearchgate.net

This modification serves two purposes: it can increase the inherent cytotoxicity of the betulin scaffold and provides a terminal alkyne handle for further modifications, for example, via click chemistry. rsc.org The reaction is typically carried out in a solvent mixture like benzene (B151609) and pyridine (B92270), where pyridine acts as both a solvent and a base to neutralize the HCl byproduct. rsc.orgdypvp.edu.in For instance, 28-O-propargyloxycarbonylbetulin is synthesized by reacting betulin with this compound in the presence of pyridine. dypvp.edu.inresearchgate.net

| Substrate | Reagent | Solvent/Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Betulin | This compound | Benzene/Pyridine | 0-5 °C to Room Temp | 28-O-Propargyloxycarbonylbetulin | 69% | dypvp.edu.in |

| 29-diethoxyphosphoryl-lup-20E(29)-en-3β,28-diol | This compound | Benzene/Pyridine | -5 °C to Room Temp, 18h | Propargyloxycarbonyl derivative | Not specified | rsc.org |

Integration in Click Chemistry Protocols

The terminal alkyne group introduced by this compound is its most valuable feature for modern synthetic applications, particularly "click chemistry". orgsyn.org This concept describes reactions that are high-yielding, wide in scope, create no offensive byproducts, and are stereospecific. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction.

Synthesis of 1,2,3-Triazoles via Azide Coupling

The functionalization of molecules with this compound installs a terminal alkyne that can readily undergo a 1,3-dipolar cycloaddition reaction with an azide-containing molecule. This reaction, typically catalyzed by a copper(I) source, leads to the formation of a stable, five-membered 1,4-disubstituted 1,2,3-triazole ring.

This CuAAC reaction is exceptionally reliable and has found widespread use in bioconjugation, drug discovery, and materials science. By first reacting a substrate (e.g., a betulin derivative or an amino acid) with this compound, a "clickable" alkyne handle is introduced. rsc.org This alkyne-tagged molecule can then be covalently linked to any other molecule bearing an azide group, providing a powerful and efficient method for creating complex molecular architectures.

Role in Bioconjugation Development

This compound plays a significant role in the development of bioconjugates, which are complex molecules created by linking a biomolecule (like a protein or nucleic acid) to another molecule, such as a drug or a fluorescent dye. The primary function of this compound in this context is to introduce a terminal alkyne group onto a molecule of interest. This alkyne then serves as a "handle" for a highly efficient and specific reaction known as "click chemistry."

The most common click chemistry reaction used in bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the terminal alkyne introduced by this compound reacts specifically with a molecule containing an azide group to form a stable triazole linkage. This method is instrumental in creating complex biomolecular structures, such as antibody-drug conjugates (ADCs), which are designed to deliver potent drugs directly to cancer cells.

For instance, this compound can be used to synthesize unnatural amino acids, like propargyl lysine, which can then be incorporated into proteins. This allows for the site-specific labeling of these proteins with fluorescent dyes or other probes via the click reaction, facilitating the study of biological processes. The propargyloxycarbonyl (Poc) group, installed using this compound, serves as a protecting group for amines and alcohols during synthesis, with the added benefit of providing the alkyne handle for subsequent bioconjugation. sigmaaldrich.com

Selective Dealkylation of Tertiary Amines

This compound provides a mild and selective method for the N-dealkylation of tertiary amines, a crucial transformation in organic synthesis for the modification of complex amines and alkaloids. researchgate.net

The reaction of a tertiary amine with this compound results in the cleavage of one of the alkyl groups and the formation of a propargyloxycarbonyl (Poc) protected secondary amine. researchgate.net This process is efficient and compatible with a wide range of functional groups. researchgate.net The resulting Poc-protected secondary amines are stable intermediates that can be isolated and used in further synthetic steps. A key advantage of the Poc protecting group is that it can be removed under neutral and mild conditions, often using reagents like benzyltriethylammonium tetrathiomolybdate. researchgate.net

| Starting Tertiary Amine | Product (Poc-Protected Secondary Amine) |

| N,N-Dimethylaniline | N-Methyl-N-(propargyloxycarbonyl)aniline |

| Triethylamine | N,N-Diethyl-N-(propargyloxycarbonyl)amine |

| N-Methylpiperidine | 1-(Propargyloxycarbonyl)piperidine |

This table provides illustrative examples of the formation of Poc-protected secondary amines from various tertiary amines.

The mechanism of dealkylation with this compound is analogous to the von Braun reaction. researchgate.net It involves the nucleophilic attack of the tertiary amine on the electrophilic carbonyl carbon of the chloroformate. This initial reaction forms a quaternary ammonium (B1175870) salt intermediate. researchgate.netrawsource.com Subsequently, the chloride ion attacks one of the N-alkyl groups, leading to its cleavage as an alkyl chloride and the formation of the stable N-propargyloxycarbonyl carbamate (B1207046) (the Poc-protected secondary amine). rawsource.com

The selectivity of the dealkylation process is an important consideration. The ease of cleavage of different alkyl groups generally follows the order: benzyl > allyl > isopropyl > methyl. researchgate.net This selectivity allows for the targeted removal of a specific alkyl group from a tertiary amine bearing multiple different substituents. The reaction is typically fast, with dealkylation often complete within a few hours at room temperature or with gentle heating. researchgate.net

Preparation of Difluorohomopropargyl Carbonyl Derivatives

This compound is a key reagent in the synthesis of 2,2-difluorohomopropargyl carbonyl derivatives, which are valuable precursors for more complex fluorinated organic molecules. sigmaaldrich.com

A scalable method for the synthesis of 2,2-difluorohomopropargyl esters involves a magnesium-promoted Barbier reaction. sigmaaldrich.com This one-pot reaction utilizes substituted difluoropropargyl bromides, magnesium metal, and an alkyl chloroformate, such as this compound. sigmaaldrich.com The Barbier reaction is advantageous because the organometallic intermediate is generated in situ, avoiding the need for the separate preparation of a Grignard reagent. researchgate.net This approach has been shown to be effective for producing a range of 2,2-difluorohomopropargyl esters. sigmaaldrich.com

| Difluoropropargyl Bromide | Chloroformate | Product (Difluorohomopropargyl Ester) |

| 3-Bromo-1,1-difluoro-1-propyne | This compound | Propargyl 2,2-difluoro-4-pentynoate |

| 3-Bromo-3-phenyl-1,1-difluoro-1-propyne | This compound | Propargyl 4-phenyl-2,2-difluoro-4-pentynoate |

This table illustrates the synthesis of difluorohomopropargyl esters via the magnesium-promoted Barbier reaction.

The 2,2-difluorohomopropargyl esters synthesized using this compound are versatile intermediates that can be converted into other valuable carbonyl derivatives. sigmaaldrich.com For example, they serve as effective precursors for the synthesis of homopropargylic amides through aminolysis, often facilitated by reagents like trimethylaluminum (B3029685) (AlMe₃). sigmaaldrich.com Furthermore, these esters can be transformed into the corresponding Weinreb amides, which can then react with Grignard reagents to yield homopropargylic ketones. sigmaaldrich.com These subsequent transformations open pathways to a variety of fluorinated compounds, including complex heterocyclic structures like 4,4-difluoroisoquinolin-3-ones. sigmaaldrich.com

Polymer Chemistry Applications

This compound serves as a valuable reagent in polymer chemistry, primarily for the introduction of terminal alkyne functionalities onto polymer chains. This functionalization is a key step for subsequent modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The presence of the propargyl group allows for the efficient and specific conjugation of polymers with other molecules or for the formation of crosslinked polymer networks.

Use in Polymerizable Acrylic Compositions

This compound is utilized in the synthesis of functional acrylic polymers, which can be subsequently crosslinked. One application involves the post-polymerization modification of copolymers to introduce pendant propargyl groups. These functionalized polymers can then be used to create crosslinked polymeric nanoparticles.

For instance, thermoresponsive copolymers containing amino groups can be reacted with this compound. researchgate.net The electrophilic carbonyl carbon of the chloroformate readily reacts with the nucleophilic amino groups on the polymer backbone, forming a stable carbamate linkage and appending a propargyl group. This reaction provides a versatile method for creating acrylic polymers with "clickable" handles for further functionalization or crosslinking. researchgate.net

Table 1: Functionalization of Amino-Containing Copolymers with this compound

| Polymer System | Functional Group | Reagent | Resulting Linkage | Application | Reference |

|---|

These propargyl-functionalized acrylic polymers can then be crosslinked with azide-containing polymers or crosslinking agents through the CuAAC reaction, leading to the formation of stable triazole networks. researchgate.net This approach is valuable for creating novel materials with tailored properties, such as hydrogels or specialized coatings.

Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) (PEG) Derivatives

This compound is an effective reagent for the end-capping of poly(ethylene glycol) (PEG) to produce propargyl-terminated derivatives. The terminal hydroxyl groups of PEG chains act as nucleophiles, attacking the electrophilic carbonyl carbon of this compound. This reaction, typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct, results in the formation of a stable carbonate linkage, thereby attaching the propargyl group to the terminus of the PEG chain.

This end-functionalization is a critical step in the synthesis of heterobifunctional PEG derivatives, where each end of the polymer chain possesses a different reactive group. The resulting propargyl-terminated PEG can be used in a variety of bioconjugation applications and for the construction of complex macromolecular architectures through click chemistry. The high reactivity of chloroformates allows for efficient end-capping of polymers. core.ac.uk

Table 2: Synthesis of Propargyl-Terminated PEG

| Starting Polymer | Reagent | Base | Linkage Formed | Product |

|---|

While other methods for introducing a propargyl group onto PEG exist, such as the use of propargyl bromide to etherify a hydroxyl group or esterify a carboxyl group, the use of this compound offers a direct and efficient route for the functionalization of hydroxyl-terminated PEGs. mdpi.com The resulting propargyl-terminated PEG is a versatile building block for creating more complex polymer-drug conjugates, hydrogels for tissue engineering, or for surface modification.

Advanced Analytical Methods for Characterization and Monitoring

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural confirmation of propargyl chloroformate, offering detailed information about its functional groups and atomic connectivity.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The FTIR spectrum of this compound displays distinct absorption bands that correspond to the vibrational frequencies of its specific bonds. A prominent feature is the sharp, weak absorption band around 2120 cm⁻¹, which is indicative of the carbon-carbon triple bond (C≡C) stretch of the terminal alkyne. Another key absorption is the strong band observed in the region of 1780-1760 cm⁻¹, characteristic of the carbonyl (C=O) stretch in the chloroformate group. Additionally, the C-H stretching vibration of the acetylenic hydrogen typically appears as a sharp peak around 3300 cm⁻¹. The presence and position of these bands provide definitive evidence for the this compound structure.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C≡C | Stretch | ~2120 |

| C=O | Stretch | 1780-1760 |

| ≡C-H | Stretch | ~3300 |

| C-O | Stretch | 1150-1050 |

| C-Cl | Stretch | 800-600 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR (¹H NMR) spectrum of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent exhibits distinct signals that correspond to the different types of protons in the molecule. The methylene (B1212753) protons (-OCH₂-) adjacent to the oxygen atom typically appear as a doublet in the range of δ 4.7-4.9 ppm. The acetylenic proton (-C≡CH) gives rise to a triplet at approximately δ 2.5 ppm. The coupling between these protons can also be observed, providing further structural confirmation.

¹³C NMR Spectroscopy: The carbon-13 NMR (¹³C NMR) spectrum provides insights into the carbon skeleton. The carbonyl carbon (C=O) of the chloroformate group is typically observed as a signal around δ 153.2 ppm. The two carbons of the alkyne group appear at distinct chemical shifts; the terminal carbon (-C≡C H) is found around δ 77.1 ppm, while the internal alkyne carbon (-O-CH₂-C ≡CH) resonates at approximately δ 86.0 ppm. The methylene carbon (-OC H₂-) signal is typically located further upfield.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -C≡CH | ~2.5 (t) | |

| -OCH₂ - | ~4.7-4.9 (d) | |

| C =O | ~153.2 | |

| -O-CH₂-C ≡CH | ~86.0 | |

| -C≡C H | ~77.1 |

Derivatization Methods for Enhanced Detection

Interestingly, this compound is itself a derivatizing agent, used to introduce the propargyl group into other molecules to enhance their detectability. sigmaaldrich.comsigmaaldrich.com The terminal alkyne of the propargyl group provides a reactive handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the attachment of reporter molecules, such as fluorophores or biotin, to the derivatized analyte. This strategy is widely employed in various fields, including proteomics and drug discovery, to facilitate the detection and purification of target molecules. For example, amino acids or peptides can be derivatized with this compound to form N-propargyloxycarbonyl (N-Poc) protected derivatives, which can then be readily detected and quantified after a subsequent click reaction with a fluorescent azide (B81097).

Kinetic Studies and Rate Determination of this compound Reactions